(4-ALLYLPIPERAZINO)(5-ETHYL-2-THIENYL)METHANONE
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Overview
Description
(4-ALLYLPIPERAZINO)(5-ETHYL-2-THIENYL)METHANONE is a complex organic compound that features both piperazine and thiophene moieties. Piperazine is a well-known heterocyclic compound with significant pharmaceutical applications, while thiophene is a sulfur-containing heterocycle known for its aromatic properties and presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(5-ETHYL-2-THIENYL)METHANONE typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with allyl bromide, followed by the introduction of the thiophene moiety through a coupling reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The final step involves the formation of the methanone linkage, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(5-ETHYL-2-THIENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
(4-ALLYLPIPERAZINO)(5-ETHYL-2-THIENYL)METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological or inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(5-ETHYL-2-THIENYL)METHANONE is not fully understood but is believed to involve interactions with specific molecular targets. The piperazine moiety may interact with neurotransmitter receptors, while the thiophene ring could engage in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine share the piperazine core but differ in their biological activity and applications.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid have similar structural features but distinct chemical properties.
Uniqueness
(4-ALLYLPIPERAZINO)(5-ETHYL-2-THIENYL)METHANONE is unique due to the combination of piperazine and thiophene moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
(5-ethylthiophen-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-3-7-15-8-10-16(11-9-15)14(17)13-6-5-12(4-2)18-13/h3,5-6H,1,4,7-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOOTFZFFGMHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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